N-(4-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound, forming new derivatives.
Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include various derivatives that retain the core structure of the original compound but exhibit different chemical properties.
Scientific Research Applications
N-(4-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can be compared with similar compounds such as:
This compound analogs: These compounds share a similar core structure but differ in specific substituents, leading to variations in their chemical and biological properties.
Other dibenzo[c,e][1,2]thiazin derivatives: These compounds have a similar dibenzo[c,e][1,2]thiazin core but may have different functional groups attached, resulting in different reactivity and applications.
Properties
Molecular Formula |
C22H19ClN2O3S |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C22H19ClN2O3S/c1-2-15-7-12-20-19(13-15)18-5-3-4-6-21(18)29(27,28)25(20)14-22(26)24-17-10-8-16(23)9-11-17/h3-13H,2,14H2,1H3,(H,24,26) |
InChI Key |
ZLJFORNPODCABT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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